![molecular formula C14H24N4OS B3982026 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B3982026.png)
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
Overview
Description
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,2,4-triazole ring in its structure contributes to its multidirectional biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of 5-butyl-1,2,4-triazole-3-thiol with N-cyclohexylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . Additionally, it can bind to bacterial cell membranes, disrupting their integrity and leading to cell death . The triazole ring in the compound’s structure plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide can be compared with other similar compounds, such as:
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dicyclohexylacetamide: Similar structure but with two cyclohexyl groups instead of one.
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring instead of a cyclohexyl group.
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-bromophenyl)acetamide: Substituted with a bromophenyl group instead of a cyclohexyl group.
Biological Activity
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its unique molecular structure, which includes a triazole ring and a sulfanyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H20N4S with a molecular weight of approximately 272.36 g/mol. The compound features:
- Triazole Ring : Known for its role in various biological activities.
- Sulfanyl Group : Enhances the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial growth.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Antioxidant Properties : The presence of the triazole ring contributes to antioxidant activity, which may protect cells from oxidative stress .
Biological Activity Data
The following table summarizes the biological activities reported for this compound compared to similar compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Inhibits cell wall synthesis; induces apoptosis |
5-(Phenoxymethyl)-1H-[1,2,4]triazole | Antimicrobial | Disrupts bacterial function |
4-(tert-butyl)aniline | Anticancer | Inhibits tumor growth |
Case Studies
Numerous studies have investigated the biological effects of triazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicated potent antimicrobial effects.
- Anticancer Potential : In vitro studies revealed that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. For instance, certain triazole derivatives were shown to have IC50 values in low micromolar ranges against colon carcinoma cells .
- Mechanistic Insights : Molecular docking studies have elucidated the binding affinities of these compounds to target enzymes involved in microbial resistance, suggesting a robust interaction profile that supports their therapeutic potential .
Properties
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-2-3-9-12-16-14(18-17-12)20-10-13(19)15-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,15,19)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAKQPUSLGCKPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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